molecular formula C10H11N3O B15257737 3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde

3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde

Cat. No.: B15257737
M. Wt: 189.21 g/mol
InChI Key: PEWSEHIDAONALI-UHFFFAOYSA-N
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Description

3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with pyrazole derivatives. One common method involves the reaction of 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine with aldehydes under solvent-free conditions at elevated temperatures . This method utilizes a catalyst, such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2, to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and reaction conditions are carefully selected to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazolo[3,4-B]pyridine derivatives.

Scientific Research Applications

3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-6(2)9-8-3-7(5-14)4-11-10(8)13-12-9/h3-6H,1-2H3,(H,11,12,13)

InChI Key

PEWSEHIDAONALI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=NC2=NN1)C=O

Origin of Product

United States

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